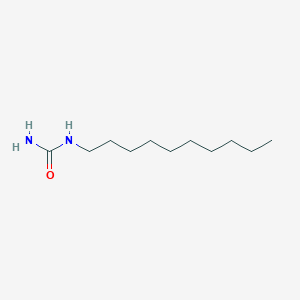
Decylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decylurea is an organic compound belonging to the class of ureas, which are characterized by the presence of two amine groups joined by a carbonyl (C=O) functional group. The chemical formula for this compound is C11H24N2O . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decylurea can be synthesized through the reaction of decylamine with urea under controlled conditions. The reaction typically involves heating the reactants to facilitate the formation of the urea linkage. The general reaction can be represented as: [ \text{Decylamine} + \text{Urea} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors to ensure efficient conversion of reactants. The process conditions often include temperatures ranging from 150 to 250°C and pressures between 5 to 25 MPa .
Analyse Des Réactions Chimiques
Types of Reactions: Decylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce decylamines.
Applications De Recherche Scientifique
Decylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Research has explored the use of this compound in drug development, particularly for its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of Decylurea involves its interaction with specific molecular targets. For instance, this compound has been shown to inhibit bifunctional epoxide hydrolase 2, an enzyme involved in the metabolism of epoxides . This inhibition can lead to various biological effects, including anti-inflammatory and antihypertensive activities.
Comparaison Avec Des Composés Similaires
Dicyclohexylurea: Another urea derivative with similar structural features but different applications.
N-Cyclohexyl-N’-Decylurea: A compound closely related to Decylurea, known for its use in pharmaceutical research.
Uniqueness of this compound: this compound stands out due to its specific molecular structure, which imparts unique properties and applications. Its ability to inhibit certain enzymes and its potential therapeutic effects make it a compound of significant interest in both scientific research and industrial applications.
Propriétés
Numéro CAS |
17450-44-1 |
|---|---|
Formule moléculaire |
C11H24N2O |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
decylurea |
InChI |
InChI=1S/C11H24N2O/c1-2-3-4-5-6-7-8-9-10-13-11(12)14/h2-10H2,1H3,(H3,12,13,14) |
Clé InChI |
HHCZYYBKCPWBMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate](/img/structure/B15151032.png)
![Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)
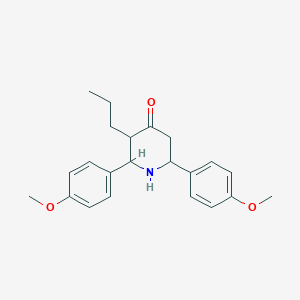
![N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B15151051.png)
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-{(E)-[4-(methylsulfamoyl)phenyl]diazenyl}naphthalene-2-carboxamide](/img/structure/B15151052.png)
![N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B15151061.png)
![2-(dimethylamino)-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide](/img/structure/B15151070.png)
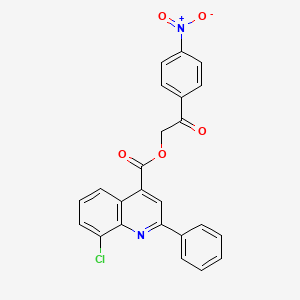

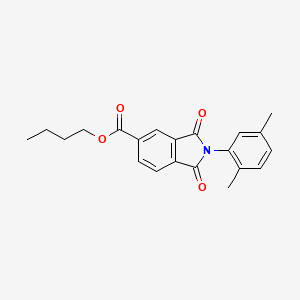
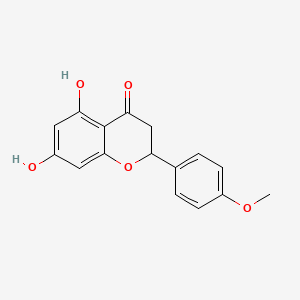
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15151103.png)
![4'H-spiro[4-azabicyclo[2.2.2]octane-2,2'-[1,3]thiazolidin]-4'-one](/img/structure/B15151114.png)
![ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate](/img/structure/B15151117.png)
